N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide
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Overview
Description
Reactants: Intermediate from Step 2, methylsulfanyl reagent (e.g., methylthiol)
Conditions: Nucleophilic substitution under mild conditions.
Industrial Production Methods
Industrial production of N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide typically involves multi-step organic reactions One common method starts with the preparation of the imidazo[1,5-a]pyridine core, which can be achieved through cyclization reactions involving pyridine derivatives and suitable electrophiles
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Step 1: Formation of Imidazo[1,5-a]pyridine Core
Reactants: Pyridine derivative, suitable electrophile (e.g., halogenated compound)
Conditions: Cyclization under acidic or basic conditions, often requiring heating.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide can undergo various chemical reactions, including:
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Oxidation: : The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
Conditions: Mild to moderate temperatures, often in an organic solvent.
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Reduction: : The nitrile group can be reduced to form primary amines.
Reagents: Lithium aluminum hydride, catalytic hydrogenation.
Conditions: Anhydrous conditions for lithium aluminum hydride, atmospheric pressure for catalytic hydrogenation.
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Substitution: : The imidazo[1,5-a]pyridine core can undergo electrophilic or nucleophilic substitution reactions.
Reagents: Halogenating agents, nucleophiles (e.g., amines, thiols).
Conditions: Varies depending on the specific substitution reaction.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted imidazo[1,5-a]pyridine derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.
Biological Studies: Used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.
Materials Science: Explored for its optical properties and potential use in optoelectronic devices.
Chemical Biology: Utilized in chemical probes to study biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,2-a]pyridine-1-carboxamide
- N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-b]pyridine-1-carboxamide
Uniqueness
N-(1-cyanopropyl)-3-(methylsulfanyl)imidazo[1,5-a]pyridine-1-carboxamide is unique due to its specific substitution pattern on the imidazo[1,5-a]pyridine core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(1-cyanopropyl)-3-methylsulfanylimidazo[1,5-a]pyridine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-3-9(8-14)15-12(18)11-10-6-4-5-7-17(10)13(16-11)19-2/h4-7,9H,3H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUQZSJLRWMJHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#N)NC(=O)C1=C2C=CC=CN2C(=N1)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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